![molecular formula C23H19N3O B14223853 N-(4-methoxyphenyl)-5-methyl-6H-indolo[2,3-b]quinolin-11-imine CAS No. 824935-72-0](/img/structure/B14223853.png)
N-(4-methoxyphenyl)-5-methyl-6H-indolo[2,3-b]quinolin-11-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxyphenyl)-5-methyl-6H-indolo[2,3-b]quinolin-11-imine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes an indoloquinoline core fused with a methoxyphenyl group. The presence of these functional groups imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-5-methyl-6H-indolo[2,3-b]quinolin-11-imine typically involves multi-step organic reactions One common method includes the condensation of 2-aminobenzaldehyde with a suitable methoxyphenyl derivative under acidic or basic conditions, followed by cyclization to form the indoloquinoline core
Industrial Production Methods
Industrial production of this compound may utilize green chemistry approaches to enhance yield and reduce environmental impact. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are often employed. These methods not only improve the efficiency of the synthesis but also align with sustainable chemical practices .
Análisis De Reacciones Químicas
Types of Reactions
N-(4-methoxyphenyl)-5-methyl-6H-indolo[2,3-b]quinolin-11-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the imine group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, substituted indoloquinolines, and reduced amine derivatives .
Aplicaciones Científicas De Investigación
N-(4-methoxyphenyl)-5-methyl-6H-indolo[2,3-b]quinolin-11-imine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Medicine: Explored for its antimicrobial and antiviral properties, making it a candidate for drug development.
Industry: Utilized in the development of organic semiconductors and materials science
Mecanismo De Acción
The mechanism of action of N-(4-methoxyphenyl)-5-methyl-6H-indolo[2,3-b]quinolin-11-imine involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function, leading to the inhibition of DNA synthesis and cell division. Additionally, it can generate reactive oxygen species, causing oxidative stress and cell death. These mechanisms make it a potent anticancer agent .
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: A simpler analog with a broad range of biological activities.
Indole: Another heterocyclic compound with significant pharmacological properties.
Benzothiazole: Known for its anticancer and antimicrobial activities.
Uniqueness
N-(4-methoxyphenyl)-5-methyl-6H-indolo[2,3-b]quinolin-11-imine stands out due to its unique combination of an indoloquinoline core with a methoxyphenyl group, which enhances its chemical reactivity and biological activity. This structural uniqueness allows for diverse applications in medicinal chemistry and materials science .
Propiedades
Número CAS |
824935-72-0 |
|---|---|
Fórmula molecular |
C23H19N3O |
Peso molecular |
353.4 g/mol |
Nombre IUPAC |
N-(4-methoxyphenyl)-5-methyl-6H-indolo[2,3-b]quinolin-11-imine |
InChI |
InChI=1S/C23H19N3O/c1-26-20-10-6-4-8-18(20)22(24-15-11-13-16(27-2)14-12-15)21-17-7-3-5-9-19(17)25-23(21)26/h3-14,25H,1-2H3 |
Clave InChI |
KSPPVPIKRCJVMW-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC=CC=C2C(=NC3=CC=C(C=C3)OC)C4=C1NC5=CC=CC=C54 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~1~-[(2-Fluorophenyl)methyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14223770.png)

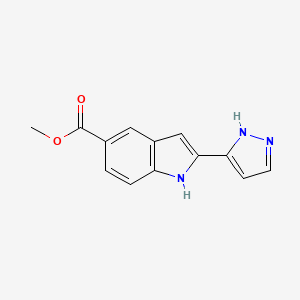
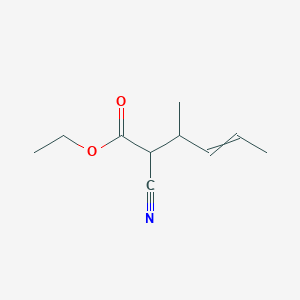
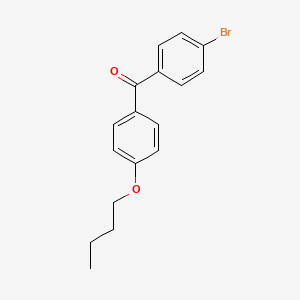
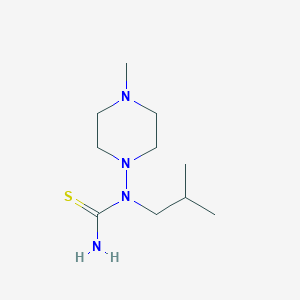
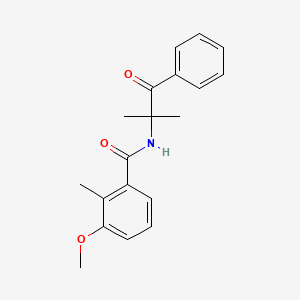
![(5,5-Dimethyl-1,2-diphenylhex-2-en-1-yl)[bis(phenylethynyl)]silanol](/img/structure/B14223815.png)
![4-Methyl-5-[methyl(phenyl)amino]-5-oxopentanoic acid](/img/structure/B14223816.png)
![(2S)-2-[Hydroxy(phenyl)amino]propanal](/img/structure/B14223826.png)
![4-[(8-Azabicyclo[3.2.1]octan-3-ylidene)methyl]-N,N-diethylbenzamide](/img/structure/B14223830.png)
![2,6-DI-Tert-butyl-4-[3-(diethylamino)propyl]phenol](/img/structure/B14223838.png)
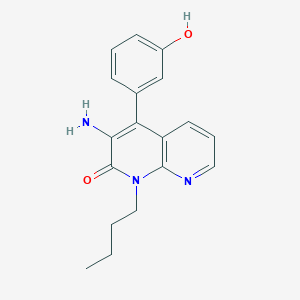
![N,N-Dibutyl-5-[2-(isoquinolin-5-YL)ethenyl]naphthalen-2-amine](/img/structure/B14223859.png)
